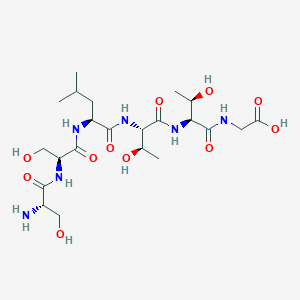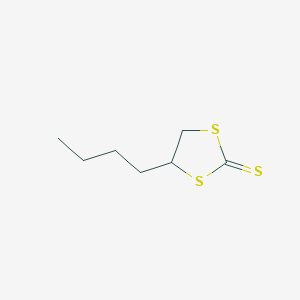
4-Butyl-1,3-dithiolane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring structure containing two sulfur atoms and a thione group. This compound is part of the broader class of trithiocarbonates, which have significant applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,3-dithiolane-2-thione typically involves the reaction of thiiranes with carbon disulfide under specific conditions. For instance, the reaction of 2-methylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane with carbon disulfide yields the corresponding 1,3-dithiolane-2-thione derivatives . The reaction is often carried out under high pressure and in the presence of a catalyst such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Butyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Butyl-1,3-dithiolane-2-thione involves its ability to undergo thiol-disulfide exchange reactions. This property is crucial in various biological and chemical processes, where the compound can act as a reducing agent or a protective group for thiol functionalities . The molecular targets and pathways involved include interactions with proteins and enzymes that contain thiol groups .
Comparación Con Compuestos Similares
1,3-Dithiolane-2-thione: Similar in structure but lacks the butyl group.
1,3-Dithiolane-2-one: Contains a carbonyl group instead of a thione group.
1,3-Dithiane: Similar ring structure but with two sulfur atoms and no thione group.
Uniqueness: 4-Butyl-1,3-dithiolane-2-thione is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic interactions or steric effects .
Propiedades
Número CAS |
872834-36-1 |
|---|---|
Fórmula molecular |
C7H12S3 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
4-butyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 |
Clave InChI |
ZIBLLUNYQKUSPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CSC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


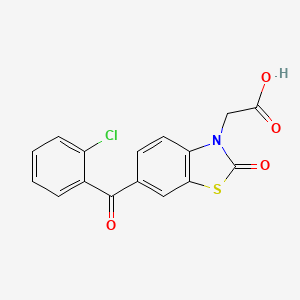
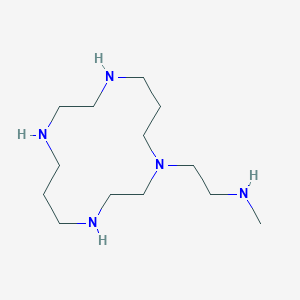
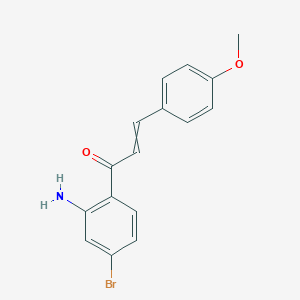
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
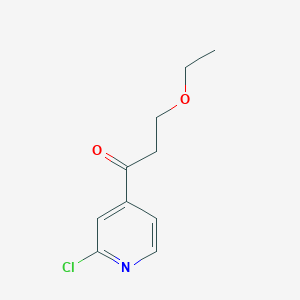
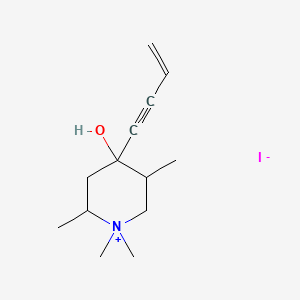
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
